N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide
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Overview
Description
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide is a complex organic compound characterized by the presence of a thiazinan ring, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide typically involves multiple steps, starting with the formation of the thiazinan ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The nitrobenzamide moiety is then introduced through a series of nitration and amidation reactions. The overall synthetic route requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,1-dioxo-1lambda6,2-thiazinan-2-yl)methyl]-3-fluorobenzonitrile
- 3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid
- 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
Uniqueness
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions with a wide range of molecular targets, making it a valuable compound in various fields of research and industry.
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Structural Characteristics
The compound features a thiazinan ring and a nitrobenzamide moiety, which contribute to its biological properties. The presence of the sulfonamide functional group enhances its potential for enzyme inhibition and receptor interaction.
Structural Feature | Description |
---|---|
Thiazinan Ring | A six-membered ring containing sulfur and nitrogen, known for its diverse biological activities. |
Nitrobenzamide Group | A benzene ring substituted with a nitro group and an amide, enhancing lipophilicity and bioactivity. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound may inhibit various enzymes or cellular receptors, leading to significant physiological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit carbonic anhydrase or other enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially bind to receptors involved in inflammatory or cancer pathways.
Biological Activity Studies
Research has shown promising results regarding the biological activity of this compound. Here are some key findings:
Antimicrobial Activity
A study demonstrated that derivatives of thiazinan compounds exhibit significant antimicrobial properties against various bacterial strains. While specific data on this compound is limited, related compounds have shown efficacy in inhibiting bacterial growth.
Anticancer Properties
In vitro studies have indicated that compounds with similar structures possess anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the disruption of cell cycle progression and induction of oxidative stress.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Study 1: Enzyme Inhibition
A study on sulfonamide derivatives found that they effectively inhibited carbonic anhydrase activity. This inhibition led to altered pH levels in cellular environments, which can impact various metabolic processes.
Case Study 2: Antimicrobial Efficacy
Research on thiazolidinone derivatives revealed significant antimicrobial activity against Gram-positive bacteria. This suggests that similar thiazinan-based compounds may exhibit comparable effects.
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-17(13-4-3-5-16(12-13)20(22)23)18-14-6-8-15(9-7-14)19-10-1-2-11-26(19,24)25/h3-9,12H,1-2,10-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSUPBFHNBXKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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